molecular formula C18H16N4O4 B352423 (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide CAS No. 327026-42-6

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Cat. No.: B352423
CAS No.: 327026-42-6
M. Wt: 352.3g/mol
InChI Key: FGDLOSHVQINREN-UHFFFAOYSA-N
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Description

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3g/mol. The purity is usually 95%.
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Biological Activity

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of specific transcription factors, which are crucial in regulating inflammatory responses.

Inhibition of EGR-1

Recent research indicates that derivatives similar to this compound have shown promise as inhibitors of EGR-1 (Early Growth Response 1), a transcription factor implicated in inflammatory diseases. The inhibition of EGR-1 can lead to reduced expression of pro-inflammatory cytokines, making these compounds potential candidates for treating conditions like atopic dermatitis .

Antioxidant Properties

Studies have suggested that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial as oxidative stress is a significant contributor to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • EGR-1 Inhibition Study :
    • Objective : To evaluate the effect of similar compounds on EGR-1 activity.
    • Method : Electrophoretic mobility shift assays were used to assess the binding affinity of the compounds to the EGR-1 DNA-binding domain.
    • Results : Compounds demonstrated dose-dependent inhibition of EGR-1-DNA complex formation, indicating potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity Assessment :
    • Objective : To measure the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay was employed.
    • Results : The compound showed significant scavenging activity, suggesting its role as a potential antioxidant agent.

Data Table

Activity TypeMethodologyFindings
EGR-1 InhibitionElectrophoretic mobility shiftDose-dependent inhibition observed
Antioxidant ActivityDPPH radical scavenging assaySignificant scavenging activity noted
Antimicrobial ActivityDisk diffusion methodEffective against select bacterial strains

Properties

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)imino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11,24H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLOSHVQINREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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